

Application Notes and Protocols for 5-Acetyl-2-Methylphenol in Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(3-Hydroxy-4-methylphenyl)ethanone

Cat. No.: B3031420

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Introduction: Unveiling the Potential of a Versatile Phenolic Ketone

5-Acetyl-2-methylphenol, more systematically known as 2'-Hydroxy-4'-methylacetophenone (CAS 6921-64-8), represents a cornerstone building block in the landscape of medicinal chemistry. While its own intrinsic biological activities are a subject of ongoing research, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of pharmacologically significant molecules. The presence of a reactive acetyl group, a nucleophilic hydroxyl group, and a modifiable aromatic ring provides a rich chemical playground for the construction of complex heterocyclic systems.

This guide provides an in-depth exploration of the applications of 5-acetyl-2-methylphenol, focusing on its utility as a precursor to chalcones and flavones—two classes of compounds renowned for their broad spectrum of biological activities. We will delve into the synthetic protocols, mechanistic underpinnings of their therapeutic effects, and provide actionable insights for researchers in drug discovery and development.

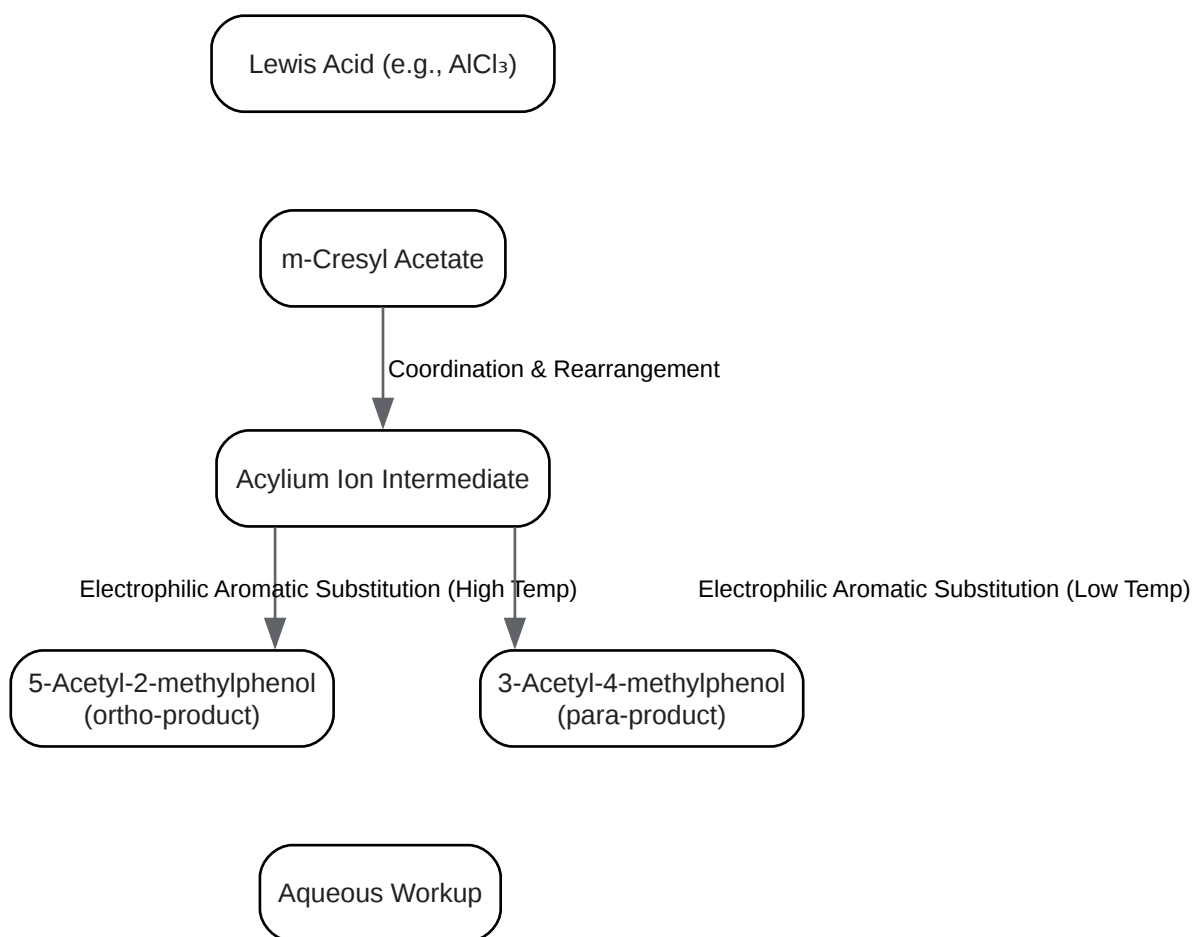
Physicochemical Properties of 5-Acetyl-2-Methylphenol

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning and execution.

Property	Value	Source
CAS Number	6921-64-8	--INVALID-LINK--
Molecular Formula	C ₉ H ₁₀ O ₂	--INVALID-LINK--
Molecular Weight	150.17 g/mol	--INVALID-LINK--
Appearance	Pale yellow liquid	--INVALID-LINK--
Boiling Point	245 °C (lit.)	--INVALID-LINK--
Density	1.08 g/mL at 25 °C (lit.)	--INVALID-LINK--
Refractive Index	n _{20/D} 1.565 (lit.)	--INVALID-LINK--

Core Synthetic Protocol: Preparation of 5-Acetyl-2-Methylphenol via Fries Rearrangement

The most common and industrially relevant method for the synthesis of 5-acetyl-2-methylphenol is the Fries rearrangement of m-cresyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.^{[1][2]}



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Fries Rearrangement for 5-Acetyl-2-methylphenol Synthesis

Experimental Protocol:

Materials:

- m-Cresyl acetate
- Anhydrous aluminum chloride (AlCl_3)
- Nitrobenzene (solvent)
- Ice
- Concentrated hydrochloric acid (HCl)

- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)

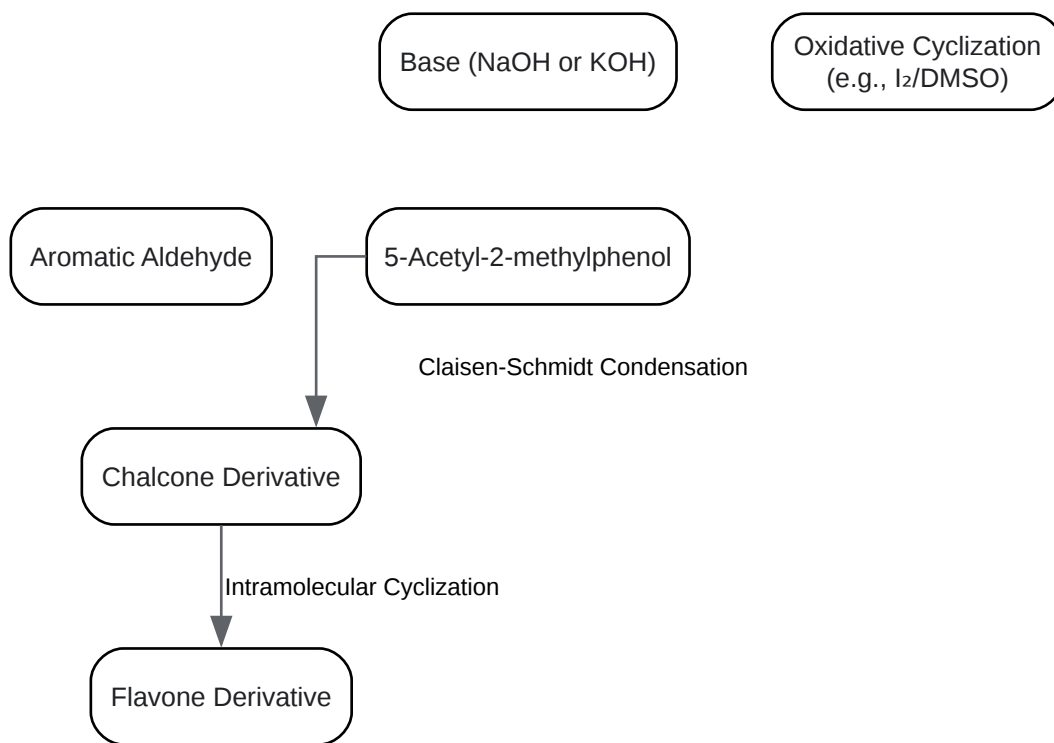
Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add anhydrous aluminum chloride (1.2 equivalents).
- Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.
- Add m-cresyl acetate (1 equivalent) dropwise to the stirred suspension.
- After the addition is complete, slowly raise the temperature to 100-120°C to favor the formation of the ortho-isomer (5-acetyl-2-methylphenol). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
- After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then place it in an ice-water bath.
- Slowly and cautiously quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application as a Building Block: Synthesis of Chalcones and Flavones

5-Acetyl-2-methylphenol serves as an excellent starting material for the synthesis of chalcones through the Claisen-Schmidt condensation with various aromatic aldehydes. These chalcones

can then be cyclized to form flavones, a class of compounds with significant therapeutic potential.[4]



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Synthetic Pathway from 5-Acetyl-2-methylphenol to Flavones

Protocol 1: Synthesis of a Chalcone Derivative

Materials:

- 5-Acetyl-2-methylphenol (2'-Hydroxy-4'-methylacetophenone)
- Substituted aromatic aldehyde (e.g., benzaldehyde)
- Ethanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Dilute hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 5-acetyl-2-methylphenol and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.[5][6]
- While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise.[6]
- Continue stirring the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.[6]
- Upon completion, pour the reaction mixture into a beaker containing crushed ice.[6]
- Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.[6]
- Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[6]
- The crude product can be purified by recrystallization from ethanol.[7]

Protocol 2: Synthesis of a Flavone from a Chalcone

Materials:

- 2'-Hydroxychalcone derivative (from Protocol 1)
- Dimethyl sulfoxide (DMSO)
- Iodine (I₂)

Procedure:

- Dissolve the 2'-hydroxychalcone (1 equivalent) in DMSO.[8]
- Add a catalytic amount of iodine.[8]
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[8]
- After cooling, pour the reaction mixture into a beaker containing crushed ice to precipitate the crude flavone.[8]

- Collect the solid by vacuum filtration and wash with a dilute sodium sulfite (Na_2SO_3) solution to remove excess iodine, followed by washing with water.[\[8\]](#)
- The crude product can be purified by recrystallization or column chromatography.

Medicinal Chemistry Applications and Biological Activities

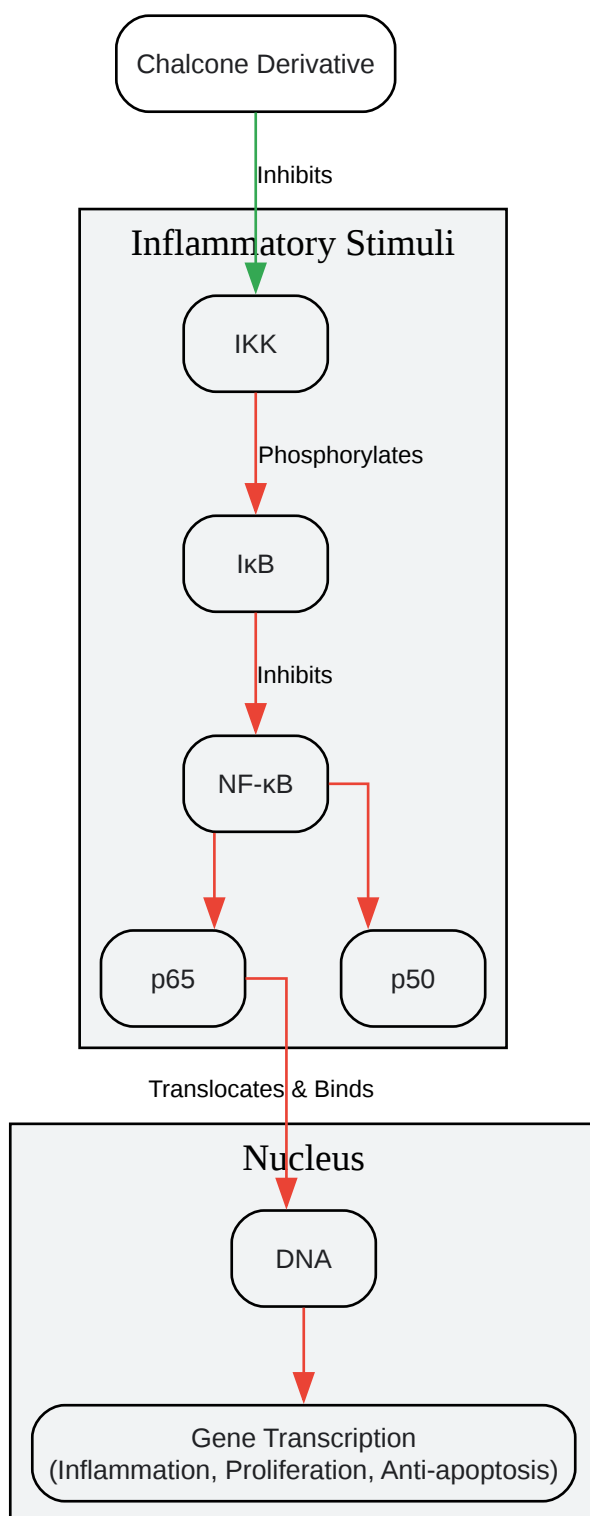
While 5-acetyl-2-methylphenol itself has shown some biological activities, such as acaricidal properties, its primary importance in medicinal chemistry stems from the diverse pharmacological activities of its derivatives, particularly chalcones and flavones.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Anticancer Activity

Chalcone and flavone derivatives synthesized from 5-acetyl-2-methylphenol have demonstrated significant anticancer activity against various cancer cell lines.[\[12\]](#)[\[13\]](#)

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
2'-Hydroxy-4-methoxy chalcone derivatives	MCF-7 (Breast)	4.61 - 9	[12]
HT29 (Colon)	4.61 - 9	[12]	
A549 (Lung)	4.61 - 9	[12]	
Various Chalcones	MCF-7 (Breast)	< 20	[13]
A549 (Lung)	< 20	[13]	
PC3 (Prostate)	< 20	[13]	
HT-29 (Colon)	< 20	[13]	

The anticancer effects of these derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and COX-2 pathways.[\[14\]](#)[\[15\]](#)[\[16\]](#)

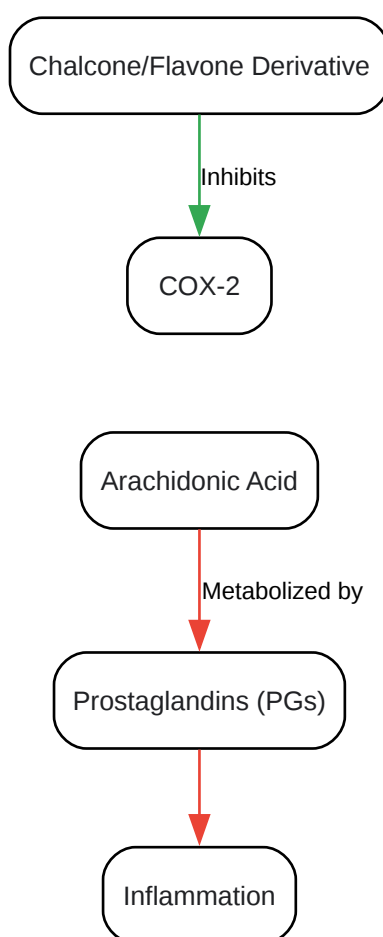


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Inhibition of the NF-κB Signaling Pathway by Chalcones

Anti-inflammatory Activity

Many chalcone and flavone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[4][17][18]

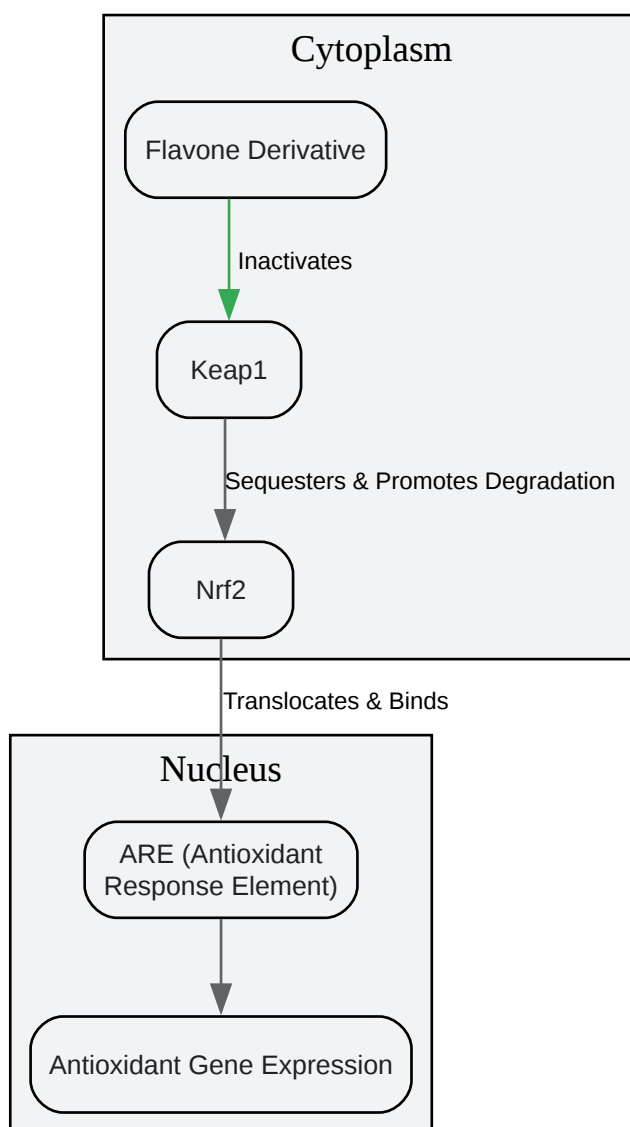


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Inhibition of the COX-2 Pathway by Chalcone/Flavone Derivatives

Antioxidant Activity and Nrf2 Pathway Activation

Flavonoids, including those derived from 5-acetyl-2-methylphenol, are well-known for their antioxidant properties. This effect is often mediated by the activation of the Nrf2 signaling pathway, which upregulates the expression of a battery of antioxidant and detoxification enzymes.[19][20][21]



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Activation of the Nrf2 Antioxidant Pathway by Flavones

Conclusion

5-Acetyl-2-methylphenol is a deceptively simple molecule that holds significant potential in medicinal chemistry. Its utility as a readily accessible and versatile building block for the synthesis of chalcones, flavones, and other heterocyclic systems makes it a valuable tool for drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The protocols and mechanistic insights provided in this

guide are intended to empower researchers to explore the full potential of this remarkable scaffold in their quest for novel therapeutic agents.

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